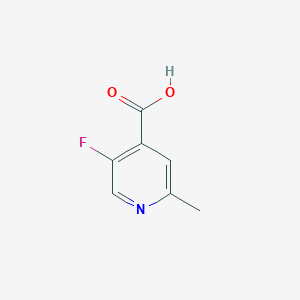

![molecular formula C23H27N3O6S2 B2878151 Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865200-13-1](/img/structure/B2878151.png)

Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

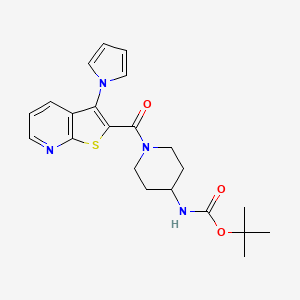

“Methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate” is a chemical compound with the molecular formula C22H26N4O7S3 . Its average mass is 554.659 Da and its monoisotopic mass is 554.096375 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a benzoyl group, and a sulfamoyl group . The presence of these groups contributes to the overall properties of the compound.Applications De Recherche Scientifique

Aldose Reductase Inhibitors

One area of application involves the design and synthesis of novel iminothiazolidin-4-one acetate derivatives as potent and selective aldose reductase inhibitors. These compounds are evaluated for their potential in treating diabetic complications. For instance, derivatives obtained by cyclocondensation exhibited high inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications. The synthesis involved cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol, highlighting the compound's role in creating inhibitors with potential therapeutic applications (Ali et al., 2012).

Intermediate for Cefixime

Another research application includes the improvement of synthesis methods for intermediates used in producing cefixime, a third-generation cephalosporin antibiotic. The compound serves as a precursor in synthesizing 2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]-acetic acid 2-benzothiazolyl thioester, an intermediate for cefixime, showcasing its role in antibiotic synthesis (Qian-chun, 2010).

Novel Base-Induced Reactions

The compound also finds application in novel base-induced reactions of substituted (1,2-benzisoxazol-3-yl)acetates. These reactions explore the compound's reactivity with strong bases, leading to novel ring transformations and providing insights into synthetic pathways for creating various organic molecules (Ueda et al., 1988).

Crystal Structure Analysis

Research into the crystal structure of related compounds, such as azilsartan methyl ester ethyl acetate hemisolvate, contributes to understanding the molecular configurations and interactions within crystalline materials. This knowledge aids in the development of new drugs and materials by elucidating the structural basis of compound properties and reactivities (Li et al., 2015).

Green Chemistry Applications

The compound's derivatives are also utilized in green chemistry applications, such as the solvent-free synthesis of tetrasubstituted imidazoles, emphasizing the role of these compounds in promoting environmentally friendly chemical synthesis methods (Davoodnia et al., 2010).

Propriétés

IUPAC Name |

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S2/c1-5-6-13-25(2)34(29,30)18-10-7-16(8-11-18)22(28)24-23-26(15-21(27)32-4)19-12-9-17(31-3)14-20(19)33-23/h7-12,14H,5-6,13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMDKPMUDMUQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

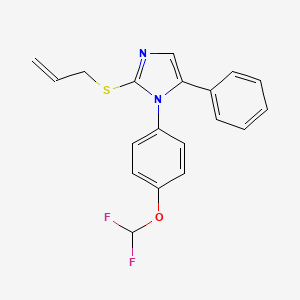

![4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2878068.png)

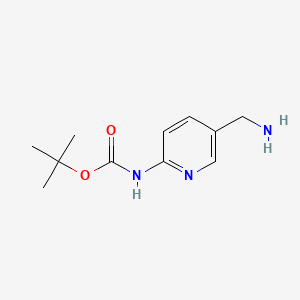

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)

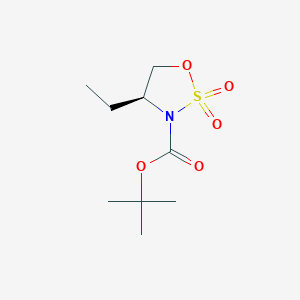

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2878073.png)

![2-(2-Naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2878076.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878079.png)